D-(C~6~,C~6~-~2~H_2_)Fructofuranose

Catalog No.
S895807
CAS No.
285979-75-1
M.F
C6H12O6
M. Wt
182.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(C~6~,C~6~-~2~H_2_)Fructofuranose

CAS Number

285979-75-1

Product Name

D-(C~6~,C~6~-~2~H_2_)Fructofuranose

IUPAC Name

(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C6H12O6

Molecular Weight

182.168

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2

InChI Key

RFSUNEUAIZKAJO-XPGJXJCHSA-N

SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Synonyms

Advantose FS 95-6-d2; D-(-)-Fructose-6-d2; D-(-)-Levulose-6-d2; D-Arabino-2-hexulose-6-d2; Fructose-6-d2; Fruit Sugar-6-d2; Fujifructo L 95-6-d2; Furucton-6-d2; Hi-Fructo 970-6-d2; Krystar-6-d2; Krystar 300-6-d2; Levulose-6-d2; Nevulose-6-d2; Sugar F

Tracing Metabolic Pathways

One primary application of deuterated fructose lies in metabolism research. Fructose is a simple sugar metabolized by the body to generate energy. By feeding cells or organisms deuterated fructose, scientists can track its metabolites (products of its breakdown) within the cell. Since the deuterium atoms are heavier than hydrogen atoms, they alter the molecule's mass slightly. This altered mass allows researchers to distinguish between the original fructose and its metabolites using techniques like mass spectrometry. This enables them to map the pathways through which fructose is broken down and utilized by the body.

Here are some examples of how this technique is used:

  • Understanding sugar metabolism in different cell types
  • Investigating the effects of dietary factors on fructose metabolism
  • Studying the role of fructose metabolism in diseases like diabetes

Investigating Fructose's Effects

Deuterated fructose can also be used to study the physiological effects of fructose on living organisms. By comparing the effects of regular fructose with those of deuterated fructose, researchers can gain insights into how fructose is absorbed, distributed, and metabolized within the body. This information can be crucial for understanding the potential health implications of fructose consumption.

Here are some examples of how this technique is used:

  • Examining the effects of fructose on insulin sensitivity
  • Investigating the link between fructose consumption and fatty liver disease
  • Studying the impact of fructose on gut microbiota

D-(C~6~,C~6~-~2~H_2_)Fructofuranose, also known as D-Fructose-6-d2, is a modified version of the natural sugar fructose. It differs from regular fructose by having two deuterium atoms (²H) replacing the two hydrogen atoms at the C-6 position []. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus.

This compound is primarily used in scientific research, particularly in studies related to fructose metabolism. By replacing hydrogen with deuterium, scientists can track the movement and fate of fructose molecules within biological systems using techniques like isotope-ratio mass spectrometry [].


Molecular Structure Analysis

D-Fructose-6-d2 retains the basic structure of a furanose, a five-membered ring form of fructose. The key features include:

  • A six-carbon backbone with five hydroxyl groups (OH) attached.
  • The C-1 carbon carries a carbonyl group (C=O).
  • The two deuterium atoms are specifically located at the C-6 position on the ring [].

The presence of deuterium atoms can subtly alter the molecule's shape and interactions with other molecules compared to regular fructose.


Chemical Reactions Analysis

Synthesis of D-Fructose-6-d2 can be achieved through various methods, including:

  • Enzymatic reactions: Utilizing enzymes specific to fructose metabolism with deuterated precursors to introduce the ²H atoms [].
  • Chemical synthesis: Starting from simpler deuterated compounds and building the fructose structure step-wise with appropriate reagents.

Physical And Chemical Properties Analysis

  • Melting point and boiling point: Likely similar to regular fructose (melting point ~110°C, boiling point decomposes).
  • Solubility: Likely highly soluble in water like regular fructose.
  • Stability: The deuterium substitution shouldn't significantly impact overall stability.

D-Fructose-6-d2 functions as a tracer molecule in biological research. When introduced into a system, it allows scientists to track the pathway of fructose metabolism by monitoring the deuterium label using techniques like isotope-ratio mass spectrometry []. This helps elucidate the steps involved in fructose breakdown and its role in various biological processes.

XLogP3

-2.3

Dates

Modify: 2024-04-14

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